molecular formula C21H26N2O4S B11594285 isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594285
M. Wt: 402.5 g/mol
InChI Key: OOXACVZAZSYMFR-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its core structure consists of a fused thiazole-pyrimidine ring system with a ketone group at position 3, an isobutyl ester at position 6, and substituted aryl groups at positions 2 and 3. The 4-ethoxyphenyl substituent at position 5 distinguishes it from analogs with halogenated or alkylated aryl groups (e.g., bromophenyl or methylphenyl derivatives) .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-methylpropyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-6-26-16-9-7-15(8-10-16)18-17(20(25)27-11-12(2)3)13(4)22-21-23(18)19(24)14(5)28-21/h7-10,12,14,18H,6,11H2,1-5H3

InChI Key

OOXACVZAZSYMFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents present in the aldehyde component.

Chemical Reactions Analysis

Isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the cyclocondensation of appropriate thiazole derivatives with substituted phenyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

Biological Activities

Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using human cell lines have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation. Further research is needed to elucidate its efficacy in vivo and to understand the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules investigated the antimicrobial activity of various thiazolo[3,2-a]pyrimidine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a study assessing anti-inflammatory agents for chronic inflammatory diseases, researchers found that this compound significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests its potential utility as a therapeutic agent in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiazolo[3,2-a]pyrimidine derivatives share a common bicyclic framework but differ in substituents and ester groups. Key structural variations include:

4-Methylphenyl (e.g., ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate): Electron-donating methyl groups may enhance solubility in nonpolar environments . 4-Ethoxyphenyl (target compound): The ethoxy group provides moderate electron-donating effects and increased steric bulk compared to halogens or methyl groups .

Ester Group Modifications: Ethyl esters dominate in analogs (e.g., –6, 14–16), offering balanced lipophilicity.

Position 2 Substituents :

  • Derivatives often feature benzylidene or allylidene groups (e.g., ), which influence conjugation and π-stacking interactions. The target compound’s 2,7-dimethyl groups may restrict rotational flexibility compared to unsaturated analogs .

Comparative Data Table

Compound Name (Example) R<sup>5</sup> Ester Group Key Features Biological Activity (Reported) Synthesis Ref.
Target Compound 4-Ethoxyphenyl Isobutyl 2,7-Dimethyl; Ethoxy donor Not reported Analogous to
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo... 4-Bromophenyl Ethyl π-Halogen interactions Antifungal (inferred from analogs)
Ethyl 5-(4-Methylphenyl)-7-methyl-3-oxo... 4-Methylphenyl Ethyl Enhanced lipophilicity Antifungal
Ethyl 2-(2,4,6-Trimethoxybenzylidene)... 2,4,6-Trimethoxybenzylidene Ethyl Planar conjugated system Crystallographically characterized

Crystallographic and Conformational Insights

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation in analogs (e.g., C5 deviation: 0.224 Å in ). Substituents like 4-ethoxyphenyl may influence dihedral angles between fused rings .
  • Hydrogen Bonding : Ethoxy groups in the target compound could participate in C–H···O interactions, similar to methoxy-substituted analogs (e.g., ) .

Biological Activity

Isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazolo[3,2-a]pyrimidine core and an ethoxyphenyl substituent. Its molecular formula is C19H21N2O3SC_{19}H_{21}N_2O_3S with a molecular weight of approximately 365.45 g/mol. The presence of functional groups such as the ethoxy and isobutyl groups contributes to its solubility and reactivity in biological systems.

Property Value
Molecular FormulaC19H21N2O3S
Molecular Weight365.45 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, a study demonstrated that derivatives with similar structures had minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The thiazolopyrimidine scaffold is known for its anticancer potential. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind effectively to biological targets. This binding may inhibit enzyme activity or modulate receptor functions leading to the observed biological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in ACS Omega highlighted the antimicrobial activity of similar thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 25 µg/mL .
  • Anticancer Activity : In a recent investigation into the cytotoxic effects on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways in HeLa cells .
  • Inflammation Modulation : Another study demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers in a murine model of arthritis, suggesting its potential therapeutic role in chronic inflammatory conditions .

Q & A

Basic: What synthetic methodologies are employed to prepare this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves a multi-step approach:

Core formation : Condensation of 2-aminothiazole derivatives with β-ketoesters to form the thiazolo[3,2-a]pyrimidine scaffold.

Substituent introduction : The 4-ethoxyphenyl group at position 5 is introduced via nucleophilic substitution or Suzuki coupling.

Esterification : Reaction of the carboxylate intermediate with isobutyl alcohol under acid catalysis (e.g., H₂SO₄) or via activation with DCC/DMAP.
Key analogs (e.g., ethyl esters) use similar cyclization and substitution strategies .

Basic: How is the structural integrity of this compound validated experimentally?

Validation combines:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions and electronic environments (e.g., deshielded carbonyl carbons at δ ~160-180 ppm).
    • IR for characteristic C=O (1690–1750 cm⁻¹) and C-O (1250 cm⁻¹) stretches.
  • X-ray crystallography : Resolves spatial conformation, as seen in analogs like ethyl 2-(4-carboxybenzylidene) derivatives, confirming planarity of the thiazolo-pyrimidine core .

Advanced: How do researchers address discrepancies in biological activity data across structural analogs?

Contradictions (e.g., varying inhibitory potency) are resolved via:

  • Systematic SAR : Modifying substituents at key positions (e.g., 2-benzylidene, 5-aryl, and ester groups) to isolate electronic vs. steric effects. For example, electron-withdrawing groups at the 2-position enhance kinase inhibition in related compounds .
  • Assay standardization : Controlling variables like solvent (DMSO concentration), cell line viability, and enzyme batch consistency.
  • Computational docking : Identifying binding mode variations caused by substituent regioisomerism (e.g., 3,4-dimethoxy vs. 2,4-dichloro phenyl groups) .

Advanced: What computational strategies optimize this compound’s pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism, critical for ester group stability.
  • Molecular dynamics simulations : Evaluate solvation free energy to predict aqueous solubility, influenced by the isobutyl ester’s bulkiness compared to ethyl analogs .
  • QSAR models : Correlate substituent Hammett σ values with bioactivity to prioritize synthetic targets .

Basic: Which spectroscopic features distinguish the thiazolo[3,2-a]pyrimidine core?

  • ¹H NMR :
    • Thiazole proton (H-2) as a singlet at δ 6.8–7.2 ppm.
    • Methyl groups (C-2 and C-7) as singlets at δ 2.3–2.6 ppm.
  • UV-Vis : Absorption bands at 270–320 nm due to π→π* transitions in the conjugated heterocycle .

Advanced: How does crystallography inform intermolecular interactions impacting solid-state stability?

Single-crystal studies (e.g., ethyl 2-(4-carboxybenzylidene) analogs) reveal:

  • Hydrogen bonding : Between carbonyl oxygen and NH/OH groups, stabilizing the lattice.
  • π-π stacking : Aromatic rings (4-ethoxyphenyl) contribute to dense packing, enhancing thermal stability .

Basic: What role does the 4-ethoxyphenyl group play in modulating reactivity?

  • Electron donation : The ethoxy group’s +M effect increases electron density at C-5, enhancing nucleophilic substitution reactivity.
  • Steric effects : Ortho-substituents hinder rotation, locking the phenyl ring into a coplanar conformation with the core, as seen in SAR studies .

Advanced: How are in vitro kinase inhibition assays designed for this compound?

  • Enzyme selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).
  • Control compounds : Use staurosporine as a positive control.
  • Data normalization : Express IC₅₀ values relative to solvent-only controls, accounting for ester hydrolysis artifacts .

Advanced: What synthetic challenges arise from the isobutyl ester group compared to ethyl analogs?

  • Steric hindrance : Larger isobutyl group reduces reaction yields in esterification; microwave-assisted synthesis may improve efficiency.
  • Purification : Higher hydrophobicity necessitates reverse-phase chromatography or gradient crystallization .

Advanced: How do substituent electronic effects at the 2-position influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl, CF₃): Increase electrophilicity at C-3, enhancing covalent binding to kinase catalytic lysines.
  • Electron-donating groups (e.g., OMe): Reduce reactivity but improve solubility, as observed in ethyl 2-(2,5-dimethoxybenzylidene) derivatives .

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